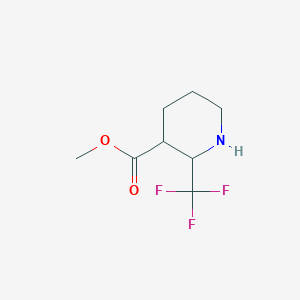

Methyl 2-(trifluoromethyl)piperidine-3-carboxylate

Description

Properties

Molecular Formula |

C8H12F3NO2 |

|---|---|

Molecular Weight |

211.18 g/mol |

IUPAC Name |

methyl 2-(trifluoromethyl)piperidine-3-carboxylate |

InChI |

InChI=1S/C8H12F3NO2/c1-14-7(13)5-3-2-4-12-6(5)8(9,10)11/h5-6,12H,2-4H2,1H3 |

InChI Key |

XGQFXQBGSMIIPC-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1CCCNC1C(F)(F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(trifluoromethyl)piperidine-3-carboxylate typically involves the reaction of piperidine derivatives with trifluoromethylating agents. One common method includes the use of trifluoromethyl iodide in the presence of a base, such as potassium carbonate, under reflux conditions. The reaction proceeds through nucleophilic substitution, where the trifluoromethyl group is introduced to the piperidine ring.

Industrial Production Methods

Industrial production of this compound often employs continuous flow reactors to ensure efficient and scalable synthesis. The use of catalysts, such as palladium or nickel complexes, can enhance the reaction rate and yield. Additionally, optimizing reaction parameters, such as temperature, pressure, and solvent choice, is crucial for maximizing production efficiency.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The trifluoromethyl group in this piperidine derivative participates in nucleophilic substitutions. A common synthesis route involves reacting piperidine precursors with trifluoromethyl iodide (CF₃I) in the presence of potassium carbonate (K₂CO₃) under reflux conditions. This reaction typically achieves moderate to high yields (60–85%) depending on solvent polarity and reaction time.

Key Conditions :

-

Reagents : CF₃I, K₂CO₃

-

Solvent : Dimethylformamide (DMF) or acetonitrile

-

Temperature : 80–100°C (reflux)

-

Reaction Time : 12–24 hours

The reaction proceeds via an SN2 mechanism, where the iodide ion acts as a leaving group, and the trifluoromethyl group is introduced at the 2-position of the piperidine ring .

Ugi-Type Multicomponent Reactions

This compound undergoes Ugi reactions with isocyanides and carboxylic acids to form structurally complex piperidinic derivatives. For example:

-

Reaction with benzyl isocyanide (BnNC) and trifluoroacetic acid (CF₃CO₂H) yields piperidine-2-carboxamide derivatives (Scheme 1) .

-

Azido-Ugi variants using trimethylsilyl azide (TMSN₃) produce tetrazole-functionalized piperidines , expanding applications in medicinal chemistry .

Example Reaction Pathway :

-

Intermediate Formation : The piperidine derivative reacts with CF₃CO₂H to form an activated carboxylate intermediate.

-

Isocyanide Addition : BnNC coordinates to the intermediate, followed by cyclization to form the final product.

Decarboxylative Trifluoromethylation

Under photoredox and copper dual catalysis, the ester group undergoes decarboxylation to introduce additional trifluoromethyl groups. For instance:

-

Reagents : CF₃SO₂Na (trifluoromethyl source), [Ir(ppy)₃] (photocatalyst), Cu(OAc)₂ (co-catalyst)

-

Conditions : Visible light (450 nm), methanol solvent, room temperature .

Mechanism :

-

Photoredox Cycle : The photocatalyst oxidizes CF₃SO₂Na to generate CF₃- radicals.

-

Copper-Mediated Decarboxylation : The ester group is cleaved, releasing CO₂ and forming an alkyl radical.

-

Radical Recombination : The alkyl radical combines with CF₃- to yield the final trifluoromethylated product .

Applications : This method is used to synthesize bioactive molecules, including β-trifluoromethyl ketones .

Hydrolysis and Functional Group Interconversion

The methyl ester group is hydrolyzed to carboxylic acids under basic conditions:

Product : 2-(Trifluoromethyl)piperidine-3-carboxylic acid (yield: 90–95%) .

Further functionalization of the carboxylic acid includes:

-

Amidation : Reaction with thionyl chloride (SOCl₂) to form acyl chlorides, followed by treatment with amines .

Radical Trifluoromethylation

The compound participates in radical-based trifluoromethylation using CF₃SO₂Na and Mn(OAc)₃. For example:

Mechanism :

-

Radical Initiation : CF₃- is generated from CF₃SO₂Na and Mn(III).

-

Alkyne Addition : The CF₃- radical adds to terminal alkynes, forming α-trifluoromethyl ketones .

Metabolic Stability in Drug Design

The trifluoromethyl group enhances metabolic stability by:

-

Reducing CYP450-mediated oxidation : The electron-withdrawing CF₃ group lowers the pKa of adjacent protons, minimizing oxidative degradation .

-

Increasing Lipophilicity : log D increases by ~1.7 units compared to non-fluorinated analogs, improving membrane permeability .

Example : Incorporation into RORC2 inverse agonists improved in vivo half-life (t₁/₂ > 6 hours in rodents) .

Key Research Findings

-

The trifluoromethyl group significantly enhances radical stability during decarboxylative reactions, enabling selective CF₃ incorporation .

-

Azido-Ugi reactions provide access to tetrazole derivatives with potential antimicrobial activity .

-

Dual photoredox/copper catalysis achieves late-stage trifluoromethylation of complex natural products (e.g., mupirocin) .

Scientific Research Applications

Methyl 2-(trifluoromethyl)piperidine-3-carboxylate is a compound with diverse applications in scientific research, particularly in chemistry, biology, medicine, and industry. Its unique structure, featuring a piperidine ring and a trifluoromethyl group, gives it distinct chemical and biological properties.

Scientific Research Applications

Chemistry

this compound is utilized as a building block in the synthesis of complex organic molecules. It is particularly useful in the development of pharmaceuticals and agrochemicals.

Biology

This compound is employed in the study of enzyme inhibitors and receptor modulators because its structure is similar to biologically active compounds. The trifluoromethyl group enhances the compound's lipophilicity, allowing it to penetrate biological membranes more effectively, which is crucial for its activity as an enzyme inhibitor or receptor modulator.

Medicine

The potential therapeutic properties of this compound, including anti-inflammatory and analgesic effects, are under investigation. Research suggests that similar compounds may promote neurite outgrowth, indicating potential applications in treating neurodegenerative diseases. Piperidine derivatives have also been explored for their anticancer properties and effects on cholinergic receptors, which are implicated in cognitive functions and neurodegenerative disorders like Alzheimer's disease.

Industry

this compound is utilized in the production of specialty chemicals and materials with unique properties, such as fluorinated polymers and surfactants.

Chemical Reactions

Methyl (2R,3S)-3-(trifluoromethyl)piperidine-2-carboxylate undergoes various chemical reactions:

- Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids. Common oxidizing agents include potassium permanganate and chromium trioxide.

- Reduction: Reduction reactions can convert the ester group to an alcohol. Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

- Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions, using reagents like nucleophiles (e.g., amines, thiols).

Mechanism of Action

The mechanism of action of Methyl 2-(trifluoromethyl)piperidine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property is crucial for its activity as an enzyme inhibitor or receptor modulator, where it can bind to active sites and alter the function of the target molecule.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The compound is compared below with three structurally related piperidine derivatives (Table 1).

Table 1: Key Structural and Functional Comparisons

*Molecular weights calculated based on substituents.

Key Observations:

Trifluoromethyl vs. Methyl Substituents: The trifluoromethyl group in the target compound increases electronegativity and lipophilicity compared to the methyl group in Methyl (2S,3S)-2-methylpiperidine-3-carboxylate. This enhances membrane permeability and resistance to oxidative metabolism, critical for drug candidates .

Ester vs. Carboxylic Acid Functionality :

- The ester group in the target compound improves solubility in organic solvents compared to 3-Piperidinecarboxylic acid (CAS 498-95-3), which is polar and prone to hydrogen bonding. This difference impacts their roles: esters serve as intermediates, while carboxylic acids are often terminal products or reagents .

Complex Derivatives in Pharmacological Contexts: The spiro compound from EP 4 374 877 A2 (Example 427) incorporates the trifluoromethyl group into a larger, bioactive scaffold.

Q & A

Q. What are the common synthetic routes for Methyl 2-(trifluoromethyl)piperidine-3-carboxylate, and how is the product characterized?

Synthetic routes often involve multi-step strategies, including nucleophilic substitution, coupling reactions, or functional group transformations. For example, trifluoromethyl groups can be introduced via halogen exchange using trifluoromethylating agents under controlled temperatures. Piperidine ring formation may employ cyclization reactions with catalysts like palladium (for coupling) or copper chloride (for cycloadditions) . Characterization typically combines nuclear magnetic resonance (NMR) for structural confirmation and liquid chromatography–mass spectrometry (LCMS) for purity assessment. For instance, LCMS data (e.g., m/z 754 [M+H]⁺) and HPLC retention times (e.g., 1.32 minutes under QC-SMD-TFA05 conditions) are critical for validating synthetic success .

Q. What analytical techniques are recommended for confirming the structure and purity of this compound?

Key techniques include:

- NMR spectroscopy : To resolve stereochemistry and confirm substituent positions on the piperidine ring.

- LCMS/HPLC : For molecular weight confirmation (e.g., m/z values) and purity assessment. Retention time reproducibility under standardized conditions (e.g., 1.23 minutes in SQD-FA05) is essential .

- X-ray crystallography : For absolute configuration determination, particularly if the compound crystallizes. SHELX programs are widely used for refining crystal structures .

Advanced Research Questions

Q. How can researchers optimize the yield of this compound in multi-step syntheses?

Optimization strategies include:

- Catalyst screening : Palladium catalysts (e.g., for coupling) or copper-based systems (for cyclization) may enhance reaction efficiency .

- Temperature control : Exothermic reactions (e.g., trifluoromethylation) require gradual reagent addition to avoid side products.

- Solvent selection : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates, while ethers (e.g., THF) stabilize reactive intermediates .

- Stepwise monitoring : Use inline LCMS to track intermediate formation and adjust conditions dynamically .

Q. How can conflicting spectroscopic data during structural elucidation be resolved?

Discrepancies between predicted and observed data (e.g., unexpected NMR shifts or LCMS m/z values) require:

- Cross-validation : Combine NMR, LCMS, and X-ray data to resolve ambiguities. For example, X-ray structures validated via SHELXL refinement can correct misassigned stereocenters .

- Isotopic labeling : Introduce deuterium or ¹³C labels to track reaction pathways and confirm bond formations .

- Computational modeling : Density functional theory (DFT) calculations can predict NMR shifts or IR spectra for comparison with experimental data .

Q. What role does the stereochemistry of the piperidine ring play in biological activity?

The stereochemistry at C2 and C3 of the piperidine ring influences binding to biological targets. For example:

- Enantiomeric selectivity : (R)- and (S)-configurations may exhibit divergent affinities for enzymes or receptors. This can be tested via chiral HPLC separation followed by in vitro assays (e.g., enzyme inhibition) .

- Conformational rigidity : Substituents like the trifluoromethyl group restrict ring puckering, altering interactions with hydrophobic pockets in proteins .

Q. How do researchers analyze structure-activity relationships (SAR) for derivatives of this compound?

SAR studies involve:

- Systematic substitution : Replace the trifluoromethyl group with halogens (Cl, Br) or methyl groups to assess electronic and steric effects .

- Pharmacophore mapping : Use molecular docking (e.g., AutoDock) to identify critical interactions (e.g., hydrogen bonds with the carboxylate group) .

- In vitro screening : Test derivatives against disease-relevant targets (e.g., kinases in cancer models) to correlate structural modifications with potency .

Data Contradiction and Validation

Q. How should researchers address inconsistencies in reaction yields across published methods?

- Parameter replication : Ensure exact replication of reported conditions (e.g., catalyst loading, solvent purity).

- Side-product analysis : Use LCMS to identify byproducts (e.g., de-esterified analogs) that may reduce yields .

- Scale-dependent effects : Pilot small-scale reactions (<100 mg) before scaling up, as mass transfer limitations can alter yields .

Q. What experimental controls are critical for validating biological activity in preclinical studies?

- Negative controls : Use structurally similar but inactive analogs (e.g., non-trifluoromethyl derivatives) to confirm target specificity .

- Positive controls : Benchmark against established inhibitors (e.g., kinase inhibitors in cancer assays) .

- Dose-response curves : Establish EC₅₀/IC₅₀ values to ensure activity is concentration-dependent and reproducible .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.